Propylene glycol dioleate
Overview
Description
Propylene glycol dioleate: is a diester compound formed from the reaction of propylene glycol and oleic acid. It is a yellow to amber-colored, oily, viscous liquid that is insoluble in water. This compound is commonly used as an emulsifier, surfactant, and skin conditioning agent in various industrial and cosmetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propylene glycol dioleate is synthesized through the esterification reaction between propylene glycol and oleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors equipped with stirring mechanisms, temperature control, and distillation units to remove water. The process may also involve the use of vacuum distillation to purify the final product and remove any unreacted starting materials or by-products .
Chemical Reactions Analysis
Types of Reactions: Propylene glycol dioleate can undergo various chemical reactions, including:
Oxidation: The double bonds in the oleate moieties can be oxidized to form epoxides or other oxygenated derivatives.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield propylene glycol and oleic acid.
Transesterification: The ester groups can participate in transesterification reactions with other alcohols or acids to form different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and ozone. The reactions are typically carried out under controlled temperature and pressure conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are commonly used in transesterification reactions.
Major Products Formed:
Oxidation: Epoxides, diols, and other oxygenated derivatives.
Hydrolysis: Propylene glycol and oleic acid.
Transesterification: Various esters depending on the alcohol or acid used in the reaction.
Scientific Research Applications
Propylene glycol dioleate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of propylene glycol dioleate primarily involves its ability to act as a surfactant and emulsifier. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. In biological systems, it enhances the permeability of cell membranes, facilitating the transport of active ingredients into cells. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins, leading to improved solubilization and delivery of compounds .
Comparison with Similar Compounds
Propylene glycol monooleate: A monoester of propylene glycol and oleic acid, used as an emulsifier and surfactant.
Propylene glycol dicaprylate: A diester of propylene glycol and caprylic acid, used as a skin conditioning agent and emollient.
Propylene glycol dipelargonate: A diester of propylene glycol and pelargonic acid, used in cosmetic formulations for its emollient properties.
Uniqueness: Propylene glycol dioleate is unique due to its dual ester functionality, which provides enhanced emulsifying and surfactant properties compared to monoesters. Its ability to form stable emulsions and improve the solubility of hydrophobic compounds makes it particularly valuable in various industrial and cosmetic applications .
Properties
IUPAC Name |
2-[(Z)-octadec-9-enoyl]oxypropyl (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-38(40)42-36-37(3)43-39(41)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,37H,4-17,22-36H2,1-3H3/b20-18-,21-19- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHYVXGZRGOICM-AUYXYSRISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026721 | |
Record name | 1-Methyl-1,2-ethanediyl 9-octadecenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8026721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 9-Octadecenoic acid (9Z)-, 1,1'-(1-methyl-1,2-ethanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
105-62-4, 102783-04-0 | |
Record name | Propylene glycol dioleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1,2-ethanediyl 9-octadecenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecenoic acid (Z)-, 1-methyl-1,2-ethanediyl ester, bisulfited, sodium salts | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102783040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecenoic acid (9Z)-, 1,1'-(1-methyl-1,2-ethanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Methyl-1,2-ethanediyl 9-octadecenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8026721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1,2-ethanediyl dioleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.015 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYLENE GLYCOL DIOLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84T0LSN7U6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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